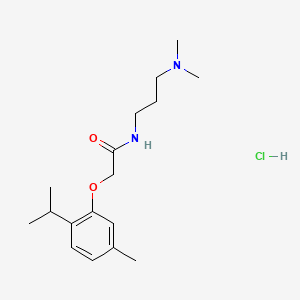
2,3-O-Camphanylidene-D-myo-inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-O-Camphanylidene-D-myo-inositol is a chemical compound with the molecular formula C16H26O6 and a molecular weight of 314.37 g/mol . It is a derivative of D-myo-inositol, a naturally occurring compound that plays a crucial role in various biological processes. The compound is characterized by the presence of camphanyl groups attached to the inositol ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of camphanyl chloride in the presence of a base such as pyridine to achieve the desired substitution . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of 2,3-O-Camphanylidene-D-myo-inositol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-O-Camphanylidene-D-myo-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The camphanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Camphanyl chloride in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,3-O-Camphanylidene-D-myo-inositol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to inositol metabolism.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2,3-O-Camphanylidene-D-myo-inositol involves its interaction with specific molecular targets and pathways. The compound is known to modulate inositol signaling pathways, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. The camphanyl groups enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,5,6-Hexakis-O-(camphanyl)-D-myo-inositol
- 2,3,4,5,6-Pentakis-O-(camphanyl)-D-myo-inositol
- 1,2,3,4,5-Pentakis-O-(camphanyl)-D-myo-inositol
Uniqueness
2,3-O-Camphanylidene-D-myo-inositol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other camphanyl derivatives of inositol, it offers a balance between stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C16H26O6 |
|---|---|
Molekulargewicht |
314.37 g/mol |
IUPAC-Name |
(1S,2R,3S,4S,5R,8R)-1',7',7'-trimethylspiro[6-oxabicyclo[3.2.1]octane-7,2'-bicyclo[2.2.1]heptane]-1,2,3,4,8-pentol |
InChI |
InChI=1S/C16H26O6/c1-13(2)7-4-5-14(13,3)15(6-7)16(21)11(19)9(18)8(17)10(22-15)12(16)20/h7-12,17-21H,4-6H2,1-3H3/t7?,8-,9-,10+,11+,12+,14?,15?,16-/m0/s1 |
InChI-Schlüssel |
JFBOCCBCWBEKLU-XWRLMLFDSA-N |
Isomerische SMILES |
CC1(C2CCC1(C3(C2)[C@@]4([C@@H]([C@H]([C@@H]([C@H]([C@H]4O)O3)O)O)O)O)C)C |
Kanonische SMILES |
CC1(C2CCC1(C3(C2)C4(C(C(C(C(C4O)O3)O)O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


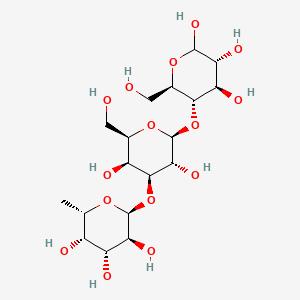
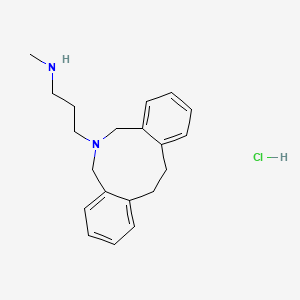
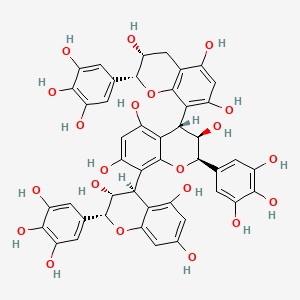
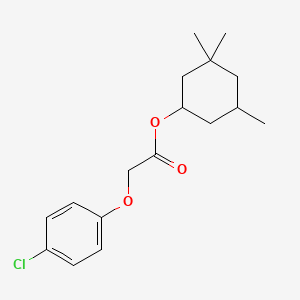


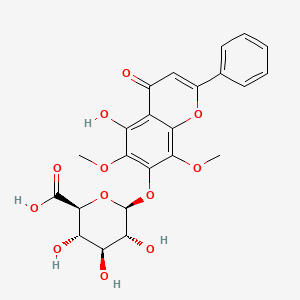
![2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B15342115.png)

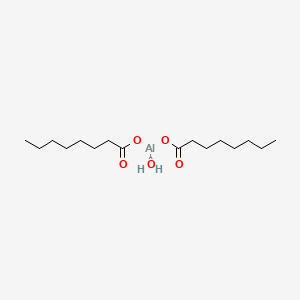
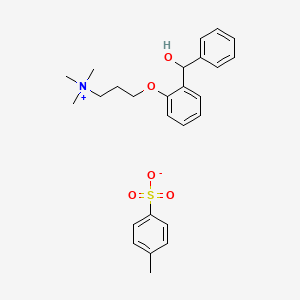
![3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)
